molecular formula C11H15N3O B079551 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol CAS No. 302812-86-8

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol

Numéro de catalogue B079551
Numéro CAS: 302812-86-8
Poids moléculaire: 205.26 g/mol
Clé InChI: QJZMLNRFAVEYRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol, also known as 5-methyl-1H-benzimidazole-2-ylamine, is a heterocyclic compound that has multiple applications in the field of science and medicine. It is a structural analog of the well-known benzimidazole class of compounds, and has been studied for its potential use as a drug, an antioxidant, and a reagent in synthetic organic chemistry.

Applications De Recherche Scientifique

DNA Minor Groove Binders

The synthetic dye Hoechst 33258, a compound related to benzimidazole derivatives, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. Hoechst derivatives, including benzimidazole analogues, are extensively used in biological research for staining chromosomes and analyzing nuclear DNA content through flow cytometry. These compounds also find applications as radioprotectors and topoisomerase inhibitors, making them significant in drug design and molecular biology studies to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Functions of Benzimidazole Derivatives

Benzimidazole derivatives exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, and anti-parasitic effects. These compounds play a critical role in medical science due to their diverse biological functions. Modifications in their composition have led to new therapeutic agents with increased efficacy and lower toxicity. The review emphasizes the significance of synthesizing new Mannich base benzimidazole derivatives for medicinal applications (Vasuki et al., 2021).

Development of Novel Sedatives

Remimazolam, a novel benzodiazepine derivative, has been highlighted for its potential in anesthesia and sedation due to its ultra-short-acting nature, fast onset, and offset of action, establishing its effectiveness in procedural sedation. It's worth investigating further in real-world settings, including non-operating room anesthesia (NORA), where its comparison with traditional sedatives like propofol could be particularly relevant (Finlay & Leslie, 2021).

Anticancer Potential of Benzimidazole Hybrids

The review on the anticancer potential of benzimidazole hybrids presented a detailed account of the design strategy for synthesizing benzimidazole derivatives as anticancer agents. Benzimidazole derivatives act through various mechanisms, such as intercalation, topoisomerases inhibition, and tubulin inhibition, showing promise in cancer treatment through targeted drug design (Akhtar et al., 2019).

Propriétés

IUPAC Name

3-[(6-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMLNRFAVEYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366019
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302812-86-8
Record name 3-(5-Methyl-1H-benzoimidazol-2-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.